molecular formula C8H14N4O5 B12286660 L-Asparaginyl-L-asparagine CAS No. 58471-52-6

L-Asparaginyl-L-asparagine

Cat. No.: B12286660
CAS No.: 58471-52-6
M. Wt: 246.22 g/mol
InChI Key: RJUHZPRQRQLCFL-IMJSIDKUSA-N
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Description

L-Asparaginyl-L-asparagine is a dipeptide composed of two asparagine molecules linked by a peptide bond Asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Asparaginyl-L-asparagine can be synthesized through a peptide coupling reaction. The process typically involves the activation of the carboxyl group of one asparagine molecule and the subsequent nucleophilic attack by the amino group of another asparagine molecule. Common reagents used for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods. Microbial fermentation using genetically engineered strains of Escherichia coli or other bacteria can be used to produce asparagine, which is then coupled enzymatically to form the dipeptide. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: L-Asparaginyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield two asparagine molecules.

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

L-Asparaginyl-L-asparagine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-asparagine primarily involves its hydrolysis by enzymes such as asparaginase. Asparaginase catalyzes the hydrolysis of the peptide bond, releasing free asparagine molecules. These free asparagine molecules can then participate in various metabolic pathways, including protein synthesis and glycoprotein formation. The compound’s ability to deplete asparagine levels in cells makes it a potential therapeutic agent for treating asparagine-dependent cancers .

Comparison with Similar Compounds

L-Asparaginyl-L-asparagine can be compared with other dipeptides and amino acid derivatives:

    L-Asparagine: A single amino acid that serves as a building block for proteins.

    L-Asparaginyl-L-glutamine: Another dipeptide with similar properties but different metabolic pathways.

    L-Asparaginyl-L-aspartic acid: A dipeptide that differs in its side chain structure and reactivity.

Uniqueness: this compound is unique due to its specific peptide bond and the presence of two asparagine residues, which confer distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

58471-52-6

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1

InChI Key

RJUHZPRQRQLCFL-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N

physical_description

Solid

Origin of Product

United States

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